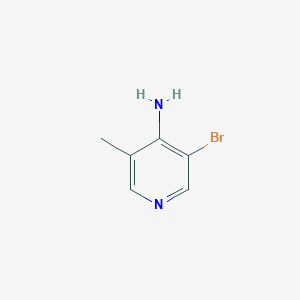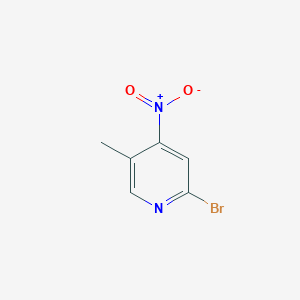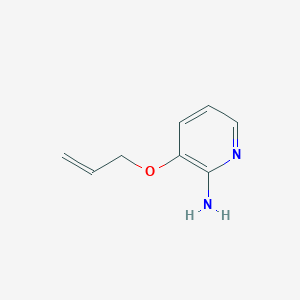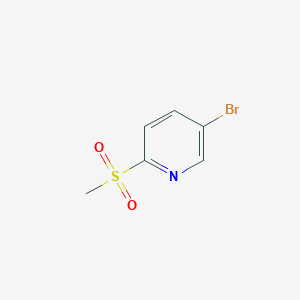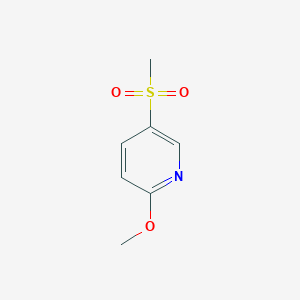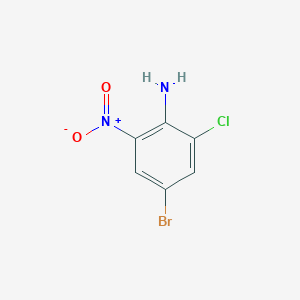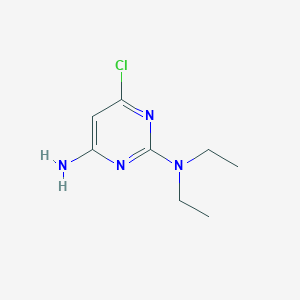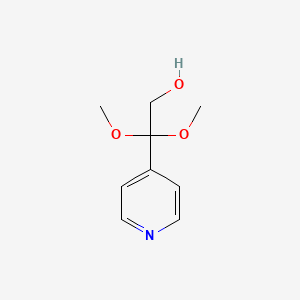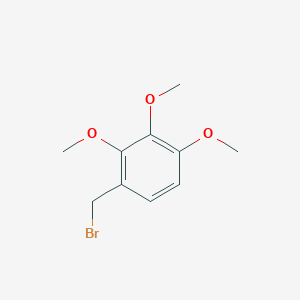
4-Bromo-2-phenylpyridine
Vue d'ensemble
Description
4-Bromo-2-phenylpyridine is a compound that is part of a broader class of bromopyridines, which are of significant interest in the field of organic chemistry due to their utility as intermediates in the synthesis of various complex molecules. These compounds are characterized by the presence of a bromine atom and a phenyl group attached to a pyridine ring, a structure that is often leveraged in cross-coupling reactions and the construction of more elaborate chemical architectures.
Synthesis Analysis
The synthesis of bromopyridine derivatives, including 4-bromo-2-phenylpyridine, can be achieved through various methods. One approach involves the self-condensation of 4-bromopyridine, which can result in a conjugated polymer that includes 4-bromo-2-phenylpyridine units within its structure . Another method includes the regioselective Suzuki cross-coupling reactions of 2,4-dibromopyridine, which can yield 4-bromo-2-carbon substituted pyridines under palladium catalysis . Additionally, the Kröhnke synthesis has been used to functionalize 4'-(4-bromophenyl)-2,2':6',2"-terpyridines, which are closely related to the target compound .
Molecular Structure Analysis
The molecular structure of bromopyridine derivatives has been extensively studied using various spectroscopic and crystallographic techniques. For instance, the Schiff base compound 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol, which shares some structural features with 4-bromo-2-phenylpyridine, has been characterized by X-ray single-crystal diffraction, revealing its crystalline structure in the monoclinic system . Density functional theory (DFT) methods have also been employed to study the molecular structure and vibrational spectra of related compounds, such as 3-and 4-amino-2-bromopyridine, providing insights into the electronic properties and substituent effects on the pyridine ring .
Chemical Reactions Analysis
Bromopyridines are versatile intermediates in various chemical reactions. The presence of a bromine atom makes them suitable for nucleophilic substitution reactions, as demonstrated in the synthesis of pentasubstituted pyridines using halogen dance reactions . Furthermore, the halogen atom can act as a good leaving group in multicomponent chemistry, as shown by the use of 2-bromo-6-isocyanopyridine in the synthesis of complex molecules like opioids .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-bromo-2-phenylpyridine are influenced by the bromine and phenyl substituents on the pyridine ring. These substituents can affect the compound's melting point, solubility, and reactivity. For example, the introduction of a bromine atom can enhance the electrophilic character of the pyridine ring, as observed in the regioselectivity of Suzuki cross-coupling reactions . The electronic effects of the substituents also play a role in the photophysical properties of the compound, which can be explored through the synthesis of low-molecular-weight model compounds for conjugated polymers .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Synthesis and Structural Characterization : 4-Bromo-2-phenylpyridine is involved in the synthesis of various metal complexes. For example, its reaction with copper(II) and oxido-vanadium(IV) compounds results in complexes with specific structural geometries, contributing to advancements in coordination chemistry (Takjoo, Mague, Akbari, & Ebrahimipour, 2013).
Chemical Sensing
- Development of Chemosensors : The compound plays a role in creating chemosensors for heavy metal ions. This includes its use in synthesizing complexes that act as sensors for metal ions like Hg2+, Cu2+, and others, which are significant in environmental monitoring and safety (Padilla-Tosta et al., 2001).
Material Synthesis
- Material Synthesis : In the field of materials science, 4-Bromo-2-phenylpyridine is a key precursor for synthesizing luminescent materials. It is used to develop iridium complexes that exhibit unique emission properties, useful in optoelectronics and photonics (Leslie, Batsanov, Howard, & Williams, 2004).
Biomedical Applications
- Biomedical Research : It also finds applications in biomedical research. A chiral BODIPY-based fluorescent compound synthesized using a variant of 4-Bromo-2-phenylpyridine shows potential as an antibacterial and antioxidant agent. This demonstrates its role in developing new therapeutic agents (Alnoman et al., 2019).
Organic Chemistry
- Organic Synthesis : 4-Bromo-2-phenylpyridine is utilized in organic synthesis, particularly in Suzuki cross-coupling reactions. It's instrumental in creating various pyridine derivatives, which are significant in drug discovery and development (Ahmad et al., 2017).
Catalysis
- Catalysis Research : The compound is used in studies exploring the Suzuki coupling of nitrogen-containing substrates. Its behavior under different conditions like CO2 pressure and pH provides insights into catalytic processes, important in chemical manufacturing (Senter et al., 2014).
Safety And Hazards
While specific safety and hazard information for 4-Bromo-2-phenylpyridine is not available in the search results, general safety measures for handling chemical substances should be followed. These include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Propriétés
IUPAC Name |
4-bromo-2-phenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN/c12-10-6-7-13-11(8-10)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCQHVQSQHXZRGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40542252 | |
| Record name | 4-Bromo-2-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40542252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-phenylpyridine | |
CAS RN |
98420-98-5 | |
| Record name | 4-Bromo-2-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40542252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

